molecular formula C13H16Cl3N3O3S B11718519 Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate

Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate

Cat. No.: B11718519
M. Wt: 400.7 g/mol
InChI Key: ODSGOEBZKBEJRU-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate typically involves multiple steps. One common method includes the reaction of ethyl chloroformate with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with 2-methoxyaniline and thiophosgene under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethylcarbamate
  • Ethyl 2,2,2-trichloro-1-{[(4-ethoxyanilino)carbothioyl]amino}ethylcarbamate

Uniqueness

Ethyl 2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethylcarbamate is unique due to the presence of the 2-methoxyanilino group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H16Cl3N3O3S

Molecular Weight

400.7 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C13H16Cl3N3O3S/c1-3-22-12(20)19-10(13(14,15)16)18-11(23)17-8-6-4-5-7-9(8)21-2/h4-7,10H,3H2,1-2H3,(H,19,20)(H2,17,18,23)

InChI Key

ODSGOEBZKBEJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC

Origin of Product

United States

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